5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the reaction of amines with other organic compounds . The specific synthesis route for your compound would depend on the starting materials and the desired functional groups.Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions, depending on their functional groups . Without more specific information, it’s difficult to comment on the chemical reactions of your compound.Scientific Research Applications
Structural and Chemical Properties
Research on pyrazolo[3,4-b]pyridines has highlighted their unique structural and chemical properties. For instance, studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have revealed insights into their crystal structures and hydrogen bonding, indicating a preference for certain tautomeric structures in solution and solid state, which can influence their reactivity and interaction with other molecules (Quiroga et al., 1999). This foundational knowledge is crucial for understanding how 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine might behave in various chemical contexts.
Catalytic Applications
Derivatives of pyrazolo[3,4-b]pyridines have been explored for their catalytic applications, particularly in oligomerization reactions. Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, for example, have shown promising results as catalysts for ethylene oligomerization, demonstrating the role of solvent and co-catalyst in product distribution and highlighting the potential of pyrazolo[3,4-b]pyridine derivatives in catalysis (Nyamato et al., 2014).
Photophysical Properties
The photophysical properties of bis-pyrazolopyridine derivatives have been extensively studied, revealing dual fluorescence and intramolecular charge transfer in bulky electron donor-acceptor systems. Such properties are significant for the development of new photonic and electronic materials, indicating potential applications of this compound in these areas (Rotkiewicz et al., 1996).
Synthesis of Novel Compounds
Additionally, the synthesis of novel heterocycles of pharmaceutical interest using pyrazolo[3,4-b]pyridine derivatives showcases the compound's utility in drug development and medicinal chemistry. These compounds can serve as precursors or intermediates in the synthesis of molecules with potential therapeutic applications (Metwally et al., 2008).
Safety and Hazards
Future Directions
The study of pyrazolo[3,4-b]pyridine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could involve the synthesis of new derivatives, the investigation of their biological activity, and the development of safer and more effective therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds in the pyrazoline and pyrazolo[3,4-b]pyridine families have been reported to interact with various biological targets . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to inhibit ache activity, affecting normal nerve pulse transmission and leading to behavioral changes and movement impairment .
Biochemical Pathways
It’s known that inhibition of ache can disrupt cholinergic neurotransmission, which is crucial for memory, learning, and muscle contraction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-13-17-19(15-9-5-3-6-10-15)23-24(16-11-7-4-8-12-16)20(17)22-14(2)18(13)21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXGIPZZTZQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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